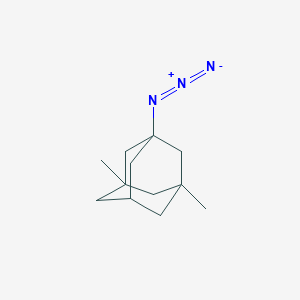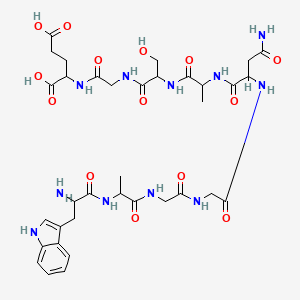
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine est un composé organique synthétique de formule moléculaire C({12})H({17})BrClNO. Il est caractérisé par la présence d'un atome de brome, d'un groupe triméthyle et d'une structure cyclique benzopyranique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine implique généralement plusieurs étapes :
Bromation : L'introduction d'un atome de brome dans le cycle benzopyranique est réalisée par bromation électrophile. Cette étape utilise souvent du brome (Br(_2)) ou de la N-bromosuccinimide (NBS) comme agents bromants dans des conditions contrôlées.
Amination : L'introduction du groupe amine est réalisée par des réactions de substitution nucléophile. Cette étape peut impliquer l'utilisation d'ammoniac ou de dérivés d'amine.
Formation du chlorhydrate : La dernière étape consiste à former le sel chlorhydrate en faisant réagir l'amine avec de l'acide chlorhydrique (HCl).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, et implique souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, formant un produit débromé.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO(_4)) et le trioxyde de chrome (CrO(_3)).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH(_4)) ou l'hydrogène gazeux (H(_2)) en présence d'un catalyseur sont utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN(_3)) ou les thiols (R-SH) sont utilisés dans des conditions appropriées.
Produits principaux
Oxydation : Dérivés oxydés du cycle benzopyranique.
Réduction : Dérivés benzopyraniques débromés.
Substitution : Divers dérivés benzopyraniques substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes, des récepteurs ou d'autres protéines, modifiant leur activité.
Voies impliquées : Le composé peut moduler les voies de signalisation, entraînant des changements dans les fonctions et les réponses cellulaires.
Mécanisme D'action
The mechanism of action of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-bromo-2,2-diméthyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Chlorhydrate de 8-chloro-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Chlorhydrate de 8-fluoro-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine
Unicité
Le chlorhydrate de 8-bromo-N,2,2-triméthyl-3,4-dihydro-2H-1-benzopyran-4-amine est unique en raison de sa substitution spécifique en brome, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications de recherche spécialisées où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
1423033-28-6 |
|---|---|
Formule moléculaire |
C12H17BrClNO |
Poids moléculaire |
306.62 g/mol |
Nom IUPAC |
8-bromo-N,2,2-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-12(2)7-10(14-3)8-5-4-6-9(13)11(8)15-12;/h4-6,10,14H,7H2,1-3H3;1H |
Clé InChI |
ICRLRBIYJHBJBA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C(=CC=C2)Br)NC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)




![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

